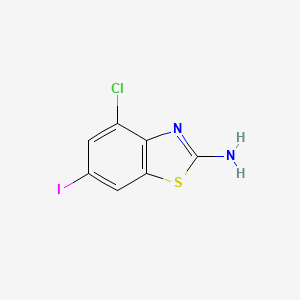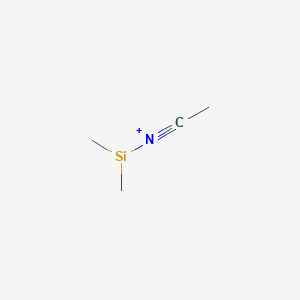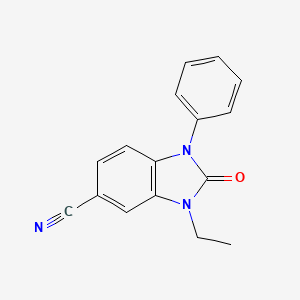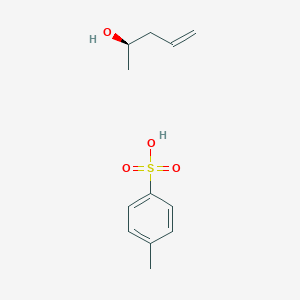
4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol (1/1) is a chemical compound that combines the properties of 4-Methylbenzene-1-sulfonic acid and (2R)-pent-4-en-2-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol typically involves the sulfonation of toluene to produce 4-Methylbenzene-1-sulfonic acid, followed by the reaction with (2R)-pent-4-en-2-ol. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, 4-Methylbenzene-1-sulfonic acid is produced by the sulfonation of toluene using sulfuric acid. The resulting product is then purified through recrystallization and azeotropic drying. The combination with (2R)-pent-4-en-2-ol is achieved through a controlled reaction process to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and cleaning agents.
Wirkmechanismus
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (2R)-pent-4-en-2-ol moiety can interact with biological molecules, potentially affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonic acid–(2R)-octan-2-ol (1/1): Similar structure but with a longer carbon chain.
4-Methylbenzene-1-sulfonic acid–(2R)-butan-2-ol (1/1): Similar structure but with a shorter carbon chain.
Uniqueness
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol is unique due to its specific combination of a sulfonic acid group and an unsaturated alcohol. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
634902-49-1 |
|---|---|
Molekularformel |
C12H18O4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(2R)-pent-4-en-2-ol |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-5(2)6/h2-5H,1H3,(H,8,9,10);3,5-6H,1,4H2,2H3/t;5-/m.1/s1 |
InChI-Schlüssel |
VJECGMNULOFYOR-QDXATWJZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CC=C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)

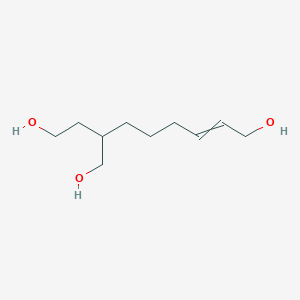
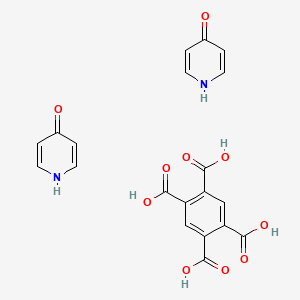
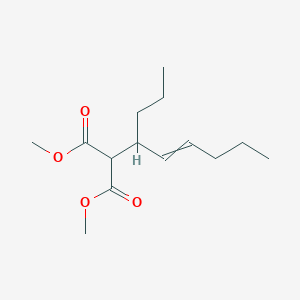
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
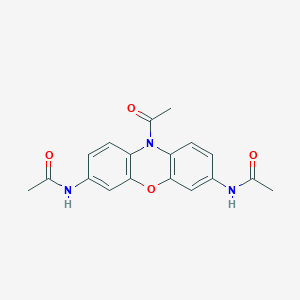
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
